3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a piperidine and pyridine substituent
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth factor signaling pathways.
Mode of Action
It’s suggested that similar compounds bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to the inhibition of the target enzyme’s activity.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways involvingtyrosine kinases . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones.
Attachment of the Pyridine Ring: The pyridine moiety is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Sulfonamide Formation: The final step involves the reaction of the piperidine-pyridine intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridine derivatives
Uniqueness
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzenesulfonamide core with a piperidine and pyridine substituent allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-5-4-6-17(13-15)24(22,23)20-14-16-8-11-21(12-9-16)18-7-2-3-10-19-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDRSGXCYFZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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